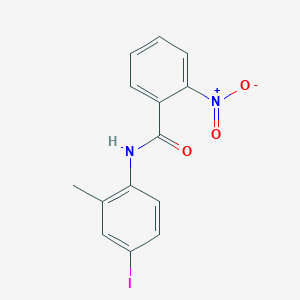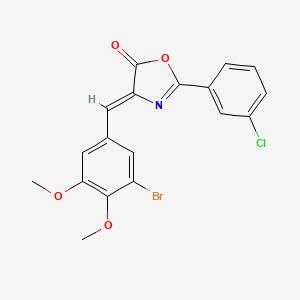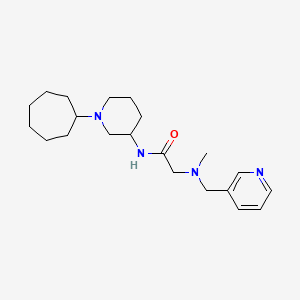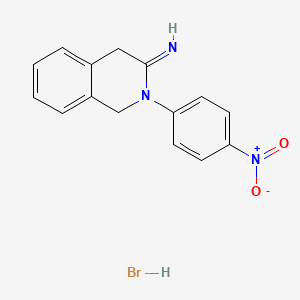![molecular formula C21H29N3O3 B6056301 1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(3-butenoyl)-3-piperidinyl]piperazine](/img/structure/B6056301.png)
1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(3-butenoyl)-3-piperidinyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-benzodioxol-5-ylmethyl)-4-[1-(3-butenoyl)-3-piperidinyl]piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known as BDP or BDP-20 and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
BDP-20 has been extensively studied for its potential applications in medicinal chemistry. It has been found to have significant anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis and osteoarthritis. BDP-20 has also been shown to have antitumor activity, making it a potential candidate for the treatment of various cancers.
Mecanismo De Acción
The mechanism of action of BDP-20 is not fully understood, but it is believed to act on various molecular targets, including the cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for the production of inflammatory mediators such as prostaglandins. BDP-20 has also been shown to inhibit the activity of various enzymes involved in the biosynthesis of leukotrienes, which are also involved in the inflammatory response.
Biochemical and Physiological Effects
BDP-20 has been shown to have significant anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has also been shown to have antitumor activity in various cancer cell lines. BDP-20 has been found to be well-tolerated in animal studies, with no significant adverse effects reported.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BDP-20 has several advantages for lab experiments, including its high purity and yield, as well as its well-characterized chemical and physical properties. However, BDP-20 has some limitations, including its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on BDP-20, including the development of more efficient and scalable synthesis methods, the elucidation of its mechanism of action, and the evaluation of its potential therapeutic applications in various inflammatory diseases and cancers. Further studies are also needed to investigate the pharmacokinetics and toxicology of BDP-20 in vivo, as well as its potential interactions with other drugs. Additionally, the development of BDP-20 derivatives with improved pharmacological properties may also be an area of future research.
Métodos De Síntesis
BDP-20 can be synthesized using various methods, including the reaction of 1-(3-butenoyl)piperidine with 1-(1,3-benzodioxol-5-ylmethyl)piperazine in the presence of a suitable catalyst. Another method involves the reaction of 1-(3-butenoyl)piperidine with 1-(1,3-benzodioxol-5-ylmethyl)hydrazine in the presence of a reducing agent. Both methods have been used to synthesize BDP-20 with high yields and purity.
Propiedades
IUPAC Name |
1-[3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]piperidin-1-yl]but-3-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O3/c1-2-4-21(25)24-8-3-5-18(15-24)23-11-9-22(10-12-23)14-17-6-7-19-20(13-17)27-16-26-19/h2,6-7,13,18H,1,3-5,8-12,14-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQAANTXMAFLQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=O)N1CCCC(C1)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-ylmethyl)-4-[1-(3-butenoyl)-3-piperidinyl]piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(5-chloro-3-methyl-1H-indol-2-yl)carbonyl]-N-(2-methoxy-1-methylethyl)-4-piperidinecarboxamide](/img/structure/B6056229.png)

![N-[4-(cyanomethyl)phenyl]hexanamide](/img/structure/B6056239.png)


![2-hydroxy-3-methoxybenzaldehyde {6-[(2,3-dimethylphenyl)amino][1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}hydrazone](/img/structure/B6056266.png)
![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B6056274.png)
![1-benzyl-4-{[2-(4-hydroxybenzylidene)hydrazino]carbonyl}pyridinium chloride](/img/structure/B6056281.png)
![2-(ethylsulfonyl)-5-{[3-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-1-(2-methoxyethyl)-1H-imidazole](/img/structure/B6056288.png)


![2-acetyl-3-[(2-methoxyphenyl)amino]-2-cyclopenten-1-one](/img/structure/B6056314.png)

![2-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B6056323.png)